molecular formula C7H11NO2 B069122 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one CAS No. 172740-37-3

2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one

Cat. No. B069122
CAS RN: 172740-37-3
M. Wt: 141.17 g/mol
InChI Key: HYCHVPWNJCXMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound that has gained significant attention in the field of pharmaceuticals due to its unique chemical properties. It is a five-membered ring containing both nitrogen and oxygen atoms, which gives it a broad range of applications in various fields of research.

Mechanism of Action

Oxazolidinone works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Oxazolidinone has been shown to have minimal toxicity in humans, making it a safe and effective drug for the treatment of bacterial infections. It is well-absorbed in the gastrointestinal tract and has a long half-life, allowing for once-daily dosing. It is also effective against biofilm-forming bacteria, which are often resistant to traditional antibiotics.

Advantages and Limitations for Lab Experiments

Oxazolidinone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with. However, its broad spectrum of activity can make it difficult to isolate specific effects on individual bacterial species.

Future Directions

There are several future directions for the research and development of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One area of focus is the development of new derivatives with improved activity against gram-negative bacteria. Another area of interest is the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a scaffold for the development of new drugs with different mechanisms of action. Additionally, the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee in combination with other antibiotics is being explored as a potential strategy to combat antibiotic resistance.

Synthesis Methods

The synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a Schiff base, which is then cyclized to form the 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee ring. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee.

Scientific Research Applications

Oxazolidinone has been extensively studied for its potential use as a drug in the treatment of bacterial infections. It exhibits a broad spectrum of activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is also effective against some gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

172740-37-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3

InChI Key

HYCHVPWNJCXMHY-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(N1)C=C)C

Canonical SMILES

CC1(C(=O)OC(N1)C=C)C

synonyms

5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI)

Origin of Product

United States

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